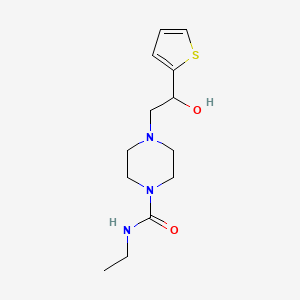

N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide

Description

N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide (CAS: 1396850-62-6) is a piperazine-carboxamide derivative characterized by a thiophene-containing hydroxyethyl side chain and an N-ethyl substitution. Its molecular formula is C₁₃H₂₁N₃O₂S, with a molar mass of 283.39 g/mol . The compound’s structure combines a piperazine core with a carboxamide group at position 1, an ethyl group at the N-position, and a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety at position 2.

Properties

IUPAC Name |

N-ethyl-4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12/h3-4,9,11,17H,2,5-8,10H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVCBCOBUKIANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving thiophene-2-carboxaldehyde and the piperazine derivative.

Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The thiophene ring can be reduced to form a dihydrothiophene derivative.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a dihydrothiophene derivative.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties of Selected Piperazine Derivatives

Key Observations :

- Thiophene Integration: The target compound and Compound 17 () both incorporate a thiophene ring, which may enhance π-π stacking interactions in biological systems.

- Substituent Effects : The N-ethyl group in the target and N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () highlights how lipophilic substituents influence solubility and receptor binding. The chlorophenyl variant exhibits a chair conformation in the piperazine ring, a feature likely shared by the target .

- Complexity vs. Simplicity: ’s quinazolinone derivatives (A1-A6) demonstrate higher molecular weights (≈389 g/mol) due to fused heterocyclic systems, contrasting with the target’s simpler structure .

Key Observations :

- Yield Trends : Halogenated derivatives (A2-A6, ) show yields between 45–57%, suggesting that electron-withdrawing groups (e.g., Cl, F) may marginally reduce reaction efficiency .

- Melting Points : The target’s melting point is unreported, but analogs with halogenated aryl groups () exhibit higher melting points (≈190–200°C), likely due to increased crystallinity from halogen interactions .

Biological Activity

N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both the thiophene ring and hydroxyethyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is . Its structure facilitates multiple interactions with biological systems, primarily through hydrogen bonding and π-π interactions due to the thiophene moiety.

The mechanism of action involves the compound's interaction with specific receptors or enzymes. The hydroxy group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π stacking interactions, potentially modulating the activity of target proteins. This dual interaction mechanism may contribute to its biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing piperazine and thiophene moieties often exhibit antimicrobial properties. N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide has been investigated for its potential against various pathogens. Preliminary studies suggest it could inhibit bacterial growth, although specific data on its efficacy against particular strains are still emerging.

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have indicated cytotoxic activity against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer). The mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed pathways remain to be elucidated.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide, a comparative analysis with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| N-Ethyl-piperazine | Lacks thiophene | Lower antimicrobial activity | Not specified |

| 4-(2-Hydroxyethyl)piperazine | Lacks thiophene | Moderate anticancer activity | Not specified |

| N-Ethyl-4-(2-hydroxyethyl)piperazine | Lacks thiophene | Reduced bioactivity | Not specified |

This table illustrates that the presence of the thiophene ring significantly enhances the bioactivity of N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs and evaluating their biological activities. For instance, a study highlighted the synthesis of over 30 derivatives based on the piperazine scaffold, revealing that modifications to the thiophene ring could lead to increased potency against specific cancer cell lines. One derivative exhibited an IC50 value of 0.9 µM against a human leukemia cell line, showcasing the potential for developing more effective therapeutic agents based on this scaffold .

Another research effort explored structure–activity relationships (SAR) among various piperazine derivatives, emphasizing that substitutions at specific positions on the piperazine ring could enhance receptor selectivity and overall biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.